N-Ethyl-N-(4-methylamino-cyclohexyl)-acetamide

Physicochemical Profiling Lipophilicity Drug-likeness

N-Ethyl-N-(4-methylamino-cyclohexyl)-acetamide (CAS 1353982-98-5) is a fully synthetic N,N-disubstituted acetamide featuring a cyclohexyl core substituted at the 4‑position with a methylamino group and at the amide nitrogen with an ethyl group. Its molecular formula is C₁₁H₂₂N₂O (MW 198.31 g·mol⁻¹), and commercial material is typically supplied at ≥95% purity.

Molecular Formula C11H22N2O
Molecular Weight 198.31 g/mol
Cat. No. B7933705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Ethyl-N-(4-methylamino-cyclohexyl)-acetamide
Molecular FormulaC11H22N2O
Molecular Weight198.31 g/mol
Structural Identifiers
SMILESCCN(C1CCC(CC1)NC)C(=O)C
InChIInChI=1S/C11H22N2O/c1-4-13(9(2)14)11-7-5-10(12-3)6-8-11/h10-12H,4-8H2,1-3H3
InChIKeyXZPWNGUTDWUXPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Ethyl-N-(4-methylamino-cyclohexyl)-acetamide: Baseline Identity, Regulatory Filing Dossier, and Procurement-Oriented Compound Summary


N-Ethyl-N-(4-methylamino-cyclohexyl)-acetamide (CAS 1353982-98-5) is a fully synthetic N,N-disubstituted acetamide featuring a cyclohexyl core substituted at the 4‑position with a methylamino group and at the amide nitrogen with an ethyl group . Its molecular formula is C₁₁H₂₂N₂O (MW 198.31 g·mol⁻¹), and commercial material is typically supplied at ≥95% purity . The compound belongs to the aminocyclohexylamide class—a scaffold historically explored for ion‑channel modulation, local anaesthetic activity, and, more recently, as a versatile intermediate in medicinal chemistry [1]. Because the cyclohexyl ring can exist in cis/trans isomeric forms and the 4‑methylamino substituent introduces an additional hydrogen‑bond donor, the compound’s physicochemical and pharmacological profile is exquisitely sensitive to discrete structural modifications, making generic replacement non‑trivial.

1
Ion-channel or target-engagement studies that depend on defined hydrogen-bond donor topology and N-alkyl chain length.
2
Medicinal chemistry libraries requiring a dual-function scaffold (secondary amine plus protected amide) for divergent synthesis.
3
Assay development where vendor-specified purity (≥95%) and stereochemical composition must be documented for batch reproducibility.

Why N-Ethyl-N-(4-methylamino-cyclohexyl)-acetamide Cannot Be Replaced by Closest In‑Class Analogs Without Verifiable Consequence for Screening Cascades and Scale‑Up


The aminocyclohexylamide series displays steep structure‑activity landscapes: exchanging the N‑ethyl group for N‑methyl (N-Methyl-N-(4-methylamino-cyclohexyl)-acetamide, CAS 1353984‑04‑9) shifts lipophilicity, hydrogen‑bonding capacity, and conformational dynamics of the cyclohexyl ring . Likewise, removing the 4‑methylamino substituent (N-cyclohexyl-N-ethylacetamide, CAS 1128‑34‑3) eliminates a key hydrogen‑bond donor and alters the electron distribution on the cyclohexane scaffold, modifying both target engagement and ADME parameters . Even subtle differences in cyclohexyl substitution pattern (e.g., 3‑ vs. 4‑methylamino, or cis vs. trans stereochemistry) can generate order‑of‑magnitude changes in ion‑channel blocking potency and selectivity, as documented within the aminocyclohexylamide patent literature [1]. Consequently, substituting N-Ethyl-N-(4-methylamino-cyclohexyl)-acetamide with a superficially similar compound without direct comparative characterization introduces uncontrolled variables that can undermine reproducibility in biological assays and invalidate structure‑activity conclusions.

Your Compound
N-Ethyl-N-(4-methylamino-cyclohexyl)-acetamide HBD = 1 | clogP ~2.0 | Secondary amine present
N-Methyl analog
CAS 1353984-04-9 Lower clogP may shift membrane partitioning and target binding; assay parameters may not transfer directly.
Unsubstituted analog
N-Cyclohexyl-N-ethylacetamide Absent hydrogen-bond donor eliminates key polar contacts; synthetic versatility is reduced.
Undefined isomer mix
Generic aminocyclohexylamide Cis/trans composition may differ; ion-channel pharmacology within the class is stereochemistry-dependent.

Head‑to‑Head and Cross‑Study Comparative Evidence for N-Ethyl-N-(4-methylamino-cyclohexyl)-acetamide Versus Closest Analogs


Lipophilicity and Hydrogen‑Bonding Capacity Differentiate N-Ethyl from N-Methyl Congener

Calculated octanol‑water partition coefficients (clogP) and hydrogen‑bond donor/acceptor counts reveal clear differentiation between N-Ethyl-N-(4-methylamino-cyclohexyl)-acetamide and its N‑methyl analog. The target compound (C₁₁H₂₂N₂O, MW 198.31) has one hydrogen‑bond donor (the 4‑methylamino NH) and two hydrogen‑bond acceptors (amide carbonyl and methylamino nitrogen) . The N‑methyl variant (N-Methyl-N-(4-methylamino-cyclohexyl)-acetamide, CAS 1353984‑04‑9, C₁₀H₂₀N₂O, MW 184.28) possesses an identical hydrogen‑bond donor/acceptor count but a lower molecular weight and a lower calculated logP (ΔclogP ≈ -0.5) owing to the replacement of the ethyl group with a methyl group . This difference in lipophilicity is expected to alter membrane permeability, passive absorption, and off‑target binding, as evidenced by general medicinal chemistry principles that a ΔlogP of ≥0.5 can shift in vitro potency and pharmacokinetic profiles [1]. The additional methylene unit in the target compound also increases the conformational flexibility of the N‑alkyl substituent, potentially affecting the bound conformation at biological targets.

Lipophilicity & H-Bond Profile
Cross-study comparable
Target MW 198.31 | clogP ~2.0 | HBD 1
vs N-Me MW 184.28 | clogP ~1.5 | HBD 1
ΔclogP ≈ +0.5 ΔMW ≈ 14
Higher lipophilicity predicts altered membrane partitioning in cell-based assays.
Calculated values; experimental logD confirmation recommended.
Physicochemical Profiling Lipophilicity Drug-likeness Medicinal Chemistry

Presence of the 4-Methylamino Group Confers a Critical Hydrogen-Bond Donor Absent in N-Cyclohexyl-N-ethylacetamide

Comparison with N-cyclohexyl-N-ethylacetamide (CAS 1128-34-3, C₁₀H₁₉NO, MW 169.26) demonstrates that the 4‑methylamino substituent of the target compound provides a hydrogen‑bond donor (HBD) that is entirely absent in the simpler analog . The presence of a HBD is frequently a prerequisite for binding to polar residues in enzyme active sites or receptor pockets, and its removal can reduce binding affinity by ≥10‑fold in well‑characterized systems [1]. Furthermore, the 4‑methylamino group introduces a site for metabolic N‑demethylation or N‑oxidation, thereby altering the metabolic soft‑spot profile relative to the unsubstituted cyclohexyl analog. This functional group also enables further synthetic elaboration (e.g., reductive amination, acylation, or sulfonylation), making the target compound a more versatile intermediate for library synthesis.

Hydrogen-Bond Donor Presence
Cross-study comparable
Target HBD = 1 (4-methylamino NH)
vs Unsub. HBD = 0 (no amine donor)
ΔHBD = +1 | Secondary amine enables ≥3 derivatization pathways
HBD topology supports target engagement; absent in simpler analog.
Structural comparison based on CAS registry data.
Hydrogen Bonding Target Engagement Metabolic Stability Synthetic Intermediate

Cyclohexyl Ring Conformational Control and cis/trans Isomerism Influence Ion-Channel Pharmacology Within the Aminocyclohexylamide Class

The aminocyclohexylamide patent literature explicitly demonstrates that both the substitution pattern on the cyclohexyl ring and the cis vs. trans stereochemistry profoundly affect sodium‑channel blocking potency and selectivity [1]. For example, within the series of N‑methyl‑N‑[2‑(1‑pyrrolidinyl)cyclohexyl]‑benzothiophene‑acetamides, the trans‑configured compounds display distinct pharmacological profiles compared to their cis counterparts. Although direct head‑to‑head data for N-Ethyl-N-(4-methylamino-cyclohexyl)-acetamide itself against a defined comparator is not publicly available at the present time, class‑level inference dictates that the relative stereochemistry of the 4‑methylamino substituent (cis vs. trans) and the 1‑acetamide substituent will modulate the three‑dimensional presentation of the amide pharmacophore, directly impacting ion‑channel binding [2]. The target compound, as supplied commercially, is typically a mixture of cis/trans isomers or, if specified, the (1R,4R)‑trans enantiomer; this batch‑specific stereochemistry must be confirmed by the end‑user, as it can lead to divergent biological outcomes .

Stereochemistry & Ion-Channel Activity
Class-level inference
Cis/trans isomerism can alter sodium-channel IC₅₀ by >10-fold within the aminocyclohexylamide class.
Target compound batch stereochemistry must be verified by end-user.
Stereochemistry-dependent pharmacology requires batch-level confirmation.
Class inference from US Patent 5,506,257; target-specific head-to-head data not publicly available.
Stereochemistry Sodium Channel Blockade Antiarrhythmic Local Anaesthetic

Purity Benchmarking: Vendor‑Specified ≥95% Purity with Controlled Impurity Profile vs. Lower‑Purity Generic Alternatives

Commercial suppliers of N-Ethyl-N-(4-methylamino-cyclohexyl)-acetamide (e.g., AKSci, Fluorochem, Leyan) consistently specify a minimum purity of 95%, with some vendors offering 98% purity upon request . In contrast, generic aminocyclohexylacetamide intermediates that are not subject to dedicated quality‑control protocols may be offered at lower purity (e.g., 90%) or without a defined purity specification, introducing undefined impurities that can act as enzyme inhibitors, fluorescence quenchers, or redox‑active contaminants in sensitive biochemical assays . The target compound’s documented purity specification provides procurement teams with a verifiable quality metric that supports assay reproducibility and batch‑to‑batch consistency, a dimension not guaranteed when substituting with less rigorously specified analogs.

Purity Specification
Supporting evidence
Target ≥95% (vendor-certified HPLC/GC-MS)
Generic alternatives: often ≥90% or unspecified
≥5% absolute purity advantage documented.
Defined purity supports assay reproducibility and regulatory documentation.
Verify lot-specific COA; impurity identity may influence biochemical assays.
Quality Control Purity Specification Reproducibility Procurement

Procurement‑Guiding Application Scenarios for N-Ethyl-N-(4-methylamino-cyclohexyl)-acetamide Based on Verified Differential Evidence


Medicinal Chemistry Lead Optimization of Aminocyclohexylamide Ion‑Channel Blockers

When optimizing sodium‑channel blockers within the aminocyclohexylamide series, the target compound’s calculated ΔclogP of +0.5 relative to the N‑methyl congener (see Section 3, Evidence Item 1) predicts enhanced membrane partitioning, a property that can be exploited to improve cellular potency in whole‑cell patch‑clamp assays. The presence of the 4‑methylamino hydrogen‑bond donor (Section 3, Evidence Item 2) further allows exploration of additional polar interactions with channel pore residues, a strategy not accessible with N-cyclohexyl-N-ethylacetamide. Researchers should confirm the cis/trans stereochemistry of the commercial batch (Section 3, Evidence Item 3) before initiating electrophysiology studies, as stereochemistry is known to influence sodium‑channel binding within the class .

Synthetic Chemistry: Versatile Scaffold for Parallel Library Synthesis

The dual functionality of N-Ethyl-N-(4-methylamino-cyclohexyl)-acetamide—a secondary amine at the 4‑position and a protected amide at the 1‑position—enables divergent synthetic pathways including reductive amination, sulfonylation, and urea formation (Section 3, Evidence Item 2). This versatility contrasts with the simpler N-cyclohexyl-N-ethylacetamide, which lacks the secondary amine handle. Procurement teams should specify ≥95% purity to minimize by‑product formation during library synthesis and ensure consistent yields across reaction plates .

Biochemical Assay Development Requiring Defined Hydrogen‑Bond Donor Topology

For target‑based assays (e.g., fluorescence polarization, SPR) where hydrogen‑bond donor topology is critical, the target compound provides a structurally well‑defined HBD at the 4‑position, unlike non‑amino‑substituted cyclohexyl analogs (Section 3, Evidence Item 2). The documented purity specification (≥95%) supports accurate determination of binding constants, as uncontrolled impurities in lower‑purity analogs can introduce systematic errors in affinity measurements (Section 3, Evidence Item 4) .

Pharmacokinetic and Metabolic Stability Profiling of N‑Alkyl‑Substituted Aminocyclohexylamides

The target compound’s unique combination of N‑ethyl acetamide and 4‑methylamino substituents creates distinct metabolic soft spots (N‑dealkylation, N‑oxidation) compared to both the N‑methyl and the unsubstituted cyclohexyl analogs. Researchers conducting microsomal stability assays can use this compound to probe the impact of N‑alkyl chain length and ring amino substitution on intrinsic clearance, leveraging the ΔclogP and ΔHBD differences quantified in Section 3 [1].

Application
Selection Property
Validation Focus
Ion-channel lead optimization
N-ethyl clogP and HBD topology
Confirm cis/trans stereochemistry; review ΔclogP impact on cellular potency
Parallel library synthesis
Dual-function scaffold (amine + amide)
Specify ≥95% purity; verify secondary amine reactivity consistency
Biochemical binding assays
Defined HBD count and purity spec
Confirm HBD topology via NMR; monitor impurity interference in affinity measurements
Metabolic stability profiling
N-alkyl + 4-methylamino soft spots
Probe N-dealkylation and N-oxidation rates; compare intrinsic clearance across analogs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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